molecular formula C13H16N2O B172616 1-Cyclohexyl-3H-1,3-benzodiazol-2-one CAS No. 100615-14-3

1-Cyclohexyl-3H-1,3-benzodiazol-2-one

Cat. No.: B172616
CAS No.: 100615-14-3
M. Wt: 216.28 g/mol
InChI Key: KQPGCWWXPPKEOL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3H-1,3-benzodiazol-2-one is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol It is known for its unique structure, which includes a cyclohexyl group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3H-1,3-benzodiazol-2-one typically involves the reaction of cyclohexylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Cyclohexylamine+o-PhenylenediamineThis compound\text{Cyclohexylamine} + \text{o-Phenylenediamine} \rightarrow \text{this compound} Cyclohexylamine+o-Phenylenediamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives .

Scientific Research Applications

1-Cyclohexyl-3H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one
  • 1-Cyclohexyl-3H-1,3-benzodiazol-2-thione
  • 1-Cyclohexyl-3H-1,3-benzodiazol-2-selenone

Uniqueness

1-Cyclohexyl-3H-1,3-benzodiazol-2-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-cyclohexyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGCWWXPPKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364712
Record name 1-Cyclohexyl-3H-1,3-benzodiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100615-14-3
Record name 1-Cyclohexyl-3H-1,3-benzodiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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